4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-2-(p-tolyl)phthalazin-1(2H)-one
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Overview
Description
4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-2-(p-tolyl)phthalazin-1(2H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains multiple functional groups, including a pyridine ring, an oxadiazole ring, and a phthalazinone core, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-2-(p-tolyl)phthalazin-1(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a nitrile in the presence of an oxidizing agent.
Coupling with pyridine: The oxadiazole intermediate is then coupled with a pyridine derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Formation of the phthalazinone core: The final step involves the cyclization of the intermediate with a phthalic anhydride derivative under acidic or basic conditions to form the phthalazinone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-2-(p-tolyl)phthalazin-1(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-2-(p-tolyl)phthalazin-1(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-2-(p-tolyl)phthalazin-1(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s multiple functional groups allow it to engage in various interactions, including hydrogen bonding, π-π stacking, and coordination with metal ions. These interactions can modulate the activity of biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one: Similar structure but with a phenyl group instead of a p-tolyl group.
4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-2-(m-tolyl)phthalazin-1(2H)-one: Similar structure but with a meta-tolyl group instead of a para-tolyl group.
Uniqueness
The uniqueness of 4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-2-(p-tolyl)phthalazin-1(2H)-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the p-tolyl group can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(4-methylphenyl)-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)phthalazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N5O2/c1-14-9-11-15(12-10-14)27-22(28)17-7-3-2-6-16(17)19(25-27)21-24-20(26-29-21)18-8-4-5-13-23-18/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISGJQGKLXBIGEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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